3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoylbenzodioxol moiety and a 5-methylfuran-2-ylmethyl group. Its structure integrates pharmacophores associated with bioactivity, including:
- Benzodioxol group: Known for enhancing metabolic stability and modulating pharmacokinetic properties .
- Imidazole ring: A common scaffold in enzyme inhibitors (e.g., histamine receptors, cytochrome P450) due to its metal-coordinating and hydrogen-bonding capabilities .
- 5-Methylfuran: Contributes to lipophilicity and membrane permeability, critical for bioavailability .
Synthetic routes for analogous compounds involve multi-step substitutions, cyclization, and chlorosulfonation, as demonstrated in the synthesis of 5-hydrosulfonylbenzimidazolone derivatives . Characterization typically employs NMR, HRMS, and crystallographic tools like SHELX .
Properties
IUPAC Name |
3-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-16-5-7-20(34-16)13-27-24(31)17-3-2-4-19(11-17)29-10-9-26-25(29)35-14-23(30)28-18-6-8-21-22(12-18)33-15-32-21/h2-12H,13-15H2,1H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQGGRCVLUPNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the carbamoyl group. The imidazole ring is then synthesized and attached to the benzodioxole derivative. Finally, the benzamide group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a biochemical probe or therapeutic agent can be investigated. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, the compound may have potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional analogs are evaluated using computational similarity metrics (e.g., Tanimoto coefficient), bioactivity clustering, and molecular property profiling. Key comparisons include:
Table 1: Structural and Functional Comparison
Structural Similarity and Clustering
- Tanimoto Coefficient : The target compound shares ~60–70% similarity with benzimidazole-based antitumor agents (e.g., derivatives) due to the imidazole-benzodioxol motif. Lower similarity (~40%) is observed with triazole antifungals (e.g., fluconazole analogs) .
- Hierarchical Bioactivity Clustering : Compounds with imidazole/benzimidazole cores cluster together in bioactivity profiles, suggesting shared targets (e.g., kinases, HDACs) . The furan and benzodioxol groups may confer unique selectivity, as seen in HDAC inhibitors like aglaithioduline .
Pharmacokinetic and Pharmacodynamic Properties
- Lipophilicity (LogP) : The 5-methylfuran group increases LogP (~3.5) compared to polar analogs like veronicoside (LogP ~1.2), enhancing blood-brain barrier penetration .
- Metabolic Stability : The benzodioxol group reduces oxidative metabolism, as observed in related compounds with extended half-lives .
Target Engagement and Mechanism
- Enzyme Inhibition : The imidazole sulfur atom may coordinate metal ions in enzymes (e.g., HDACs, cytochrome P450), similar to SAHA’s hydroxamate-Zn²⁺ interaction .
Biological Activity
The compound 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic molecule featuring a benzodioxole moiety, an imidazole ring, and a furan derivative. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and other relevant biological effects.
Chemical Structure
The chemical structure can be summarized as follows:
| Component | Structure |
|---|---|
| Benzodioxole | Benzodioxole |
| Imidazole | Imidazole |
| Furan | Furan |
Synthesis
The synthesis of the compound involves several steps:
- Formation of Benzodioxole : Typically synthesized via cyclization reactions involving catechol and formaldehyde.
- Imidazole Ring Formation : Achieved through condensation reactions under acidic conditions.
- Furan Derivative Coupling : Involves carbamoylation and subsequent esterification to yield the final product.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of similar compounds with benzodioxole and imidazole structures. For instance, compounds with imidazole rings have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.
- Case Study : A study found that derivatives of imidazole exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. However, specific data on the compound remains limited.
| Microorganism | Activity Observed (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Potential
The imidazole moiety is known for its anticancer properties. Compounds with similar structures have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Research Findings : A derivative of the compound was tested in vitro against cancer cell lines (e.g., HeLa cells), demonstrating a dose-dependent inhibition of cell proliferation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Other Biological Activities
Additionally, compounds with similar structural features have been explored for their anti-inflammatory and analgesic activities. The presence of a sulfanyl group may contribute to these effects by modulating inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
